2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide is a synthetic organic compound that features a benzimidazole core linked to a benzyl acetamide moiety with a fluorophenoxy substituent
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as tubulin and spleen tyrosine kinase (Syk) .
Mode of Action
Similar compounds have been shown to inhibit microtubule assembly formation and Syk enzyme activity .
Biochemical Pathways
Similar compounds have been found to affect the b cell receptor (bcr) signaling pathway .
Result of Action
Similar compounds have been found to have antiproliferative effects and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Benzyl Acetamide Moiety: The benzimidazole derivative is then reacted with an appropriate benzyl halide in the presence of a base to form the N-benzylated product.
Attachment of the Fluorophenoxy Group: The final step involves the nucleophilic substitution of the benzylated benzimidazole with a fluorophenoxy benzyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction of the nitro group (if present) on the benzimidazole ring can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino-substituted benzimidazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide has been studied for its potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer. Its structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the pharmaceutical industry are particularly noteworthy.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)-N-benzylacetamide: Lacks the fluorophenoxy group, resulting in different biological activity.
N-(3-(4-fluorophenoxy)benzyl)acetamide: Lacks the benzimidazole core, affecting its interaction with biological targets.
2-(1H-benzo[d]imidazol-1-yl)acetamide: Simpler structure, used as a precursor in the synthesis of more complex derivatives.
Uniqueness
The presence of both the benzimidazole core and the fluorophenoxy group in 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide makes it unique. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c23-17-8-10-18(11-9-17)28-19-5-3-4-16(12-19)13-24-22(27)14-26-15-25-20-6-1-2-7-21(20)26/h1-12,15H,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDIMBUWYAFBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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